2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound includes a quinazolinone core, an indole moiety, and a bromine atom, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to form substituted anthranilates.
Formation of Quinazolinone Core: The benzoxazinones are then treated with ammonia solution to produce quinazolinone derivatives.
Indole Derivative Synthesis: The indole moiety is synthesized separately, often involving the bromination of indole derivatives to introduce the bromine atom at the desired position.
Final Coupling: The final step involves coupling the quinazolinone core with the indole derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions are common, especially at the bromine-substituted position on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A closely related compound with similar biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological properties.
Uniqueness
What sets 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of a quinazolinone core and an indole moiety, along with the presence of a bromine atom. This unique structure contributes to its distinct chemical reactivity and diverse biological activities .
Properties
Molecular Formula |
C19H14BrN3O2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C19H14BrN3O2/c1-2-23-17(21-15-6-4-3-5-12(15)19(23)25)10-14-13-9-11(20)7-8-16(13)22-18(14)24/h3-10H,2H2,1H3,(H,22,24)/b14-10- |
InChI Key |
IWNGRNLEIYYYTB-UVTDQMKNSA-N |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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